4-Octen-3-one

説明

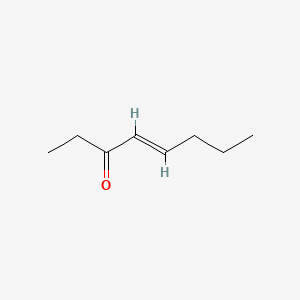

Structure

3D Structure

特性

CAS番号 |

69065-31-2 |

|---|---|

分子式 |

C8H14O |

分子量 |

126.20 g/mol |

IUPAC名 |

(E)-oct-4-en-3-one |

InChI |

InChI=1S/C8H14O/c1-3-5-6-7-8(9)4-2/h6-7H,3-5H2,1-2H3/b7-6+ |

InChIキー |

JPTOCTSNXXKSSN-VOTSOKGWSA-N |

異性体SMILES |

CCC/C=C/C(=O)CC |

正規SMILES |

CCCC=CC(=O)CC |

製品の起源 |

United States |

Foundational & Exploratory

Natural occurrence of 4-Octen-3-one in plants and fungi

An In-depth Technical Guide on the Natural Occurrence of 4-Octen-3-one in Plants and Fungi

Disclaimer: This document provides a comprehensive overview of the current scientific understanding of this compound as a natural product. It is important to note that while this compound has been identified in a few species, detailed quantitative data and specific research on its biosynthesis and signaling pathways are limited. Much of the related research has focused on the isomeric C8 compound, 1-octen-3-ol, which is more abundant and well-characterized. Therefore, where specific data for this compound is unavailable, this guide utilizes information on 1-octen-3-ol and general principles of volatile organic compound (VOC) analysis and biosynthesis as illustrative examples for researchers.

Introduction

This compound is an unsaturated ketone and a volatile organic compound (VOC) that contributes to the aroma profile of certain natural products. As an eight-carbon (C8) compound, it belongs to a class of molecules often associated with fungal and plant metabolism, typically arising from the oxidative degradation of fatty acids. These compounds play significant roles in ecological interactions, acting as attractants, repellents, or signaling molecules. This guide synthesizes the available technical information on the natural occurrence of this compound, details the standard methodologies for its detection and quantification, and explores its likely biosynthetic origins based on related, well-studied pathways.

Natural Occurrence of this compound

The presence of this compound has been documented in a limited number of plant species. Unlike the related "mushroom alcohol" 1-octen-3-ol, which is widespread in fungi, this compound appears to be a less common natural product.[1][2] The available data on its occurrence is primarily qualitative.

Table 1: Reported Natural Occurrence of this compound in Plant Species

| Species Name | Family | Common Name | Reference(s) |

|---|---|---|---|

| Origanum sipyleum | Lamiaceae | Sipyle Oregano | [1][2] |

| Platostoma africanum | Lamiaceae | N/A | [1][2] |

| Arctostaphylos uva-ursi | Ericaceae | Bearberry |[2] |

Experimental Protocols for Analysis

The analysis of this compound and other C8 volatiles from plant and fungal matrices relies on sensitive analytical techniques capable of detecting trace-level compounds. The gold-standard methodology is Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with a pre-concentration technique like Headspace Solid-Phase Microextraction (HS-SPME).

Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free, non-destructive, and highly effective method for extracting VOCs from the headspace above a sample.[3]

-

Principle: A fused silica fiber coated with a sorbent material is exposed to the headspace of a sealed vial containing the sample. Volatiles partition from the sample matrix into the headspace and are adsorbed onto the fiber. The fiber is then retracted and introduced into the hot inlet of a gas chromatograph, where the trapped analytes are thermally desorbed for analysis.

-

Fiber Selection: The choice of fiber coating is critical and depends on the polarity of the target analytes. For a broad range of volatiles including ketones like this compound, a mixed-phase fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often effective.

-

Sample Preparation:

-

Plant Material: A precisely weighed amount of fresh or freeze-dried plant tissue (e.g., leaves, flowers) is placed into a glass headspace vial (typically 10-20 mL). To enhance the release of volatiles, an internal standard can be added.

-

Fungal Cultures: An agar plug from a fungal colony or a specified volume of a liquid culture is placed in a headspace vial.[4] It has been noted that C8 volatile production in fungi can be significantly enhanced by cell disruption (e.g., via freeze-thaw cycles), which releases the necessary enzymes and substrates.[4][5]

-

-

Extraction Parameters:

-

Incubation/Equilibration Temperature: Typically between 40-60°C to increase the vapor pressure of the analytes without causing thermal degradation.

-

Equilibration Time: 15-30 minutes to allow the sample to reach thermal equilibrium and for volatiles to partition into the headspace.

-

Extraction Time: 30-60 minutes for the analytes to adsorb onto the SPME fiber.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Principle: GC separates the desorbed volatile compounds based on their boiling points and interaction with a stationary phase within a capillary column. The separated compounds then enter the mass spectrometer, which ionizes them, separates the ions by their mass-to-charge ratio, and detects them, providing both qualitative (mass spectrum) and quantitative (peak area) data.

-

GC Parameters:

-

Injector: Operated in splitless mode at a high temperature (e.g., 250°C) for efficient thermal desorption from the SPME fiber.

-

Carrier Gas: Helium at a constant flow rate.

-

Column: A mid-polarity column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), is commonly used for VOC analysis.

-

Oven Temperature Program: A typical program starts at a low temperature (e.g., 40°C), holds for a few minutes, and then ramps up to a final temperature of 250-280°C to elute all compounds.

-

-

MS Parameters:

-

Ionization: Electron Ionization (EI) at 70 eV is standard.

-

Mass Scan Range: Typically m/z 35-400 to cover the expected mass range of the fragments.

-

-

Compound Identification and Quantification:

-

Identification: Compounds are identified by comparing their retention times and mass spectra with those of authentic chemical standards and by matching their mass spectra against libraries such as the National Institute of Standards and Technology (NIST) database.

-

Quantification: Achieved by creating a calibration curve using an external standard of pure this compound at various concentrations. The peak area of the compound in the sample is then compared to this curve to determine its concentration.

-

Biosynthesis of C8 Volatiles

A specific biosynthetic pathway for this compound has not been elucidated. However, it is widely accepted that C8 volatiles in both fungi and plants are derived from the lipoxygenase (LOX) pathway, which uses C18 polyunsaturated fatty acids like linoleic acid as a substrate.[4][6] The pathway for the well-studied 1-octen-3-ol serves as a strong hypothetical model.

The process is initiated by physical damage to the cell, which brings membrane-bound lipids into contact with catabolic enzymes.

-

Lipoxygenase (LOX) Action: A lipoxygenase enzyme introduces molecular oxygen into linoleic acid to form a hydroperoxide intermediate, 10-hydroperoxy-octadecadienoic acid (10-HPODE).[7]

-

Hydroperoxide Lyase (HPL) Cleavage: This intermediate is then rapidly cleaved by a hydroperoxide lyase (HPL) enzyme. This cleavage event yields two smaller molecules: a C8 volatile and a C10 oxo-acid.[8]

-

Formation of C8 Volatiles: The cleavage of 10-HPODE is known to produce 1-octen-3-ol. It is hypothesized that this compound could be formed through an alternative cleavage mechanism, isomerization of an initial product, or further enzymatic modification (e.g., oxidation/reduction) of other C8 compounds. For instance, some plant double-bond reductases have been shown to act on 1-octen-3-one, indicating it is metabolically active within plant cells.[9]

Potential Signaling Roles

Specific signaling pathways triggered by this compound have not been identified. However, VOCs are known to function as key signaling molecules in both intra- and inter-organismal communication. In plants, VOCs released upon herbivore attack can act as airborne signals to prime the defenses of neighboring plants or attract natural enemies of the herbivores. In fungi, C8 compounds are involved in regulating spore germination and development.[4] For example, 1-octen-3-ol can act as a self-inhibitor of germination at high concentrations in some fungal species.[10]

A generalized signaling cascade for a VOC like this compound would likely involve:

-

Perception: Binding of the VOC to a putative receptor on the cell membrane.

-

Signal Transduction: Activation of a downstream signaling cascade, potentially involving secondary messengers like calcium ions (Ca²⁺) and reactive oxygen species (ROS). This can trigger a phosphorylation cascade involving mitogen-activated protein kinases (MAPKs).

-

Cellular Response: The signal ultimately leads to changes in gene expression through the activation or repression of transcription factors, resulting in a physiological response, such as the production of defense compounds or changes in growth and development.

Conclusion

This compound is a naturally occurring volatile compound found in select plant species. While its presence is confirmed, there is a clear need for further research to quantify its concentration in various organisms and to elucidate the specific enzymatic steps of its biosynthesis and its potential roles in chemical ecology and cell signaling. The established methodologies for VOC analysis and the well-understood pathways for related C8 compounds provide a solid foundation and a clear roadmap for future investigations into this molecule. Such research will be vital for understanding its full biological significance and exploring its potential applications.

References

- 1. This compound | C8H14O | CID 84216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (4E)-4-Octen-3-one | C8H14O | CID 5369061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory and antioxidant activities and constituents of Platostoma africanum P. Beauv - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Formation of 1-octen-3-ol from Aspergillus flavus conidia is accelerated after disruption of cells independently of Ppo oxygenases, and is not a main cause of inhibition of germination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1-Octen-3-ol (3391-86-4) – Earthy Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 7. The Biosynthesis of 1-octene-3-ol by a Multifunctional Fatty Acid Dioxygenase and Hydroperoxide Lyase in Agaricus bisporus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biosynthesis of (R)-(-)-1-Octen-3-ol in Recombinant Saccharomyces cerevisiae with Lipoxygenase-1 and Hydroperoxide Lyase Genes from Tricholoma matsutake - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. The Biosynthesis of 1-octene-3-ol by a Multifunctional Fatty Acid Dioxygenase and Hydroperoxide Lyase in Agaricus bisporus - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Biosynthesis of 4-Octen-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Octen-3-one is a volatile organic compound that contributes to the aroma profile of various natural products. While its presence has been identified in several organisms, a detailed understanding of its biosynthetic pathway remains elusive. This technical guide provides a comprehensive overview of the current knowledge and a hypothesized pathway for the formation of this compound in biological systems. Drawing parallels with the well-characterized biosynthesis of its isomer, 1-octen-3-one, we propose a mechanism rooted in the lipoxygenase (LOX) pathway, acting on polyunsaturated fatty acids. This document consolidates available data, presents detailed experimental protocols for the investigation of this pathway, and offers visualizations to facilitate a deeper understanding of the molecular processes involved.

Introduction

This compound (C8H14O) is an unsaturated ketone that has been reported as a volatile component in various plants, including Origanum sipyleum and Platostoma africanum[1]. While its isomer, 1-octen-3-one, is well-known for its characteristic mushroom-like aroma and has been extensively studied, the biosynthesis of this compound is not well-documented. Understanding the formation of such volatile compounds is crucial for various fields, including food science, agriculture, and the development of novel therapeutic agents, as these molecules can play significant roles in plant-pathogen interactions, pest deterrence, and as signaling molecules. This guide aims to bridge the knowledge gap by proposing a biosynthetic pathway for this compound based on established biochemical principles and providing the necessary tools for its experimental validation.

Hypothesized Biosynthesis Pathway of this compound

The biosynthesis of many C8 volatile compounds in fungi and plants originates from the enzymatic oxidation of polyunsaturated fatty acids, primarily linoleic acid and α-linolenic acid, through the lipoxygenase (LOX) pathway. While the direct enzymatic steps leading to this compound have not been explicitly elucidated, a strong hypothetical framework can be constructed based on the known mechanisms for similar molecules like 1-octen-3-one and the shorter-chain analogue, 4-hexen-3-one[2][3].

The proposed pathway involves two key enzymatic steps:

-

Lipoxygenase (LOX) action: A lipoxygenase enzyme catalyzes the dioxygenation of a polyunsaturated fatty acid precursor, such as linoleic acid or α-linolenic acid, to form a fatty acid hydroperoxide. The position of the hydroperoxide group is determined by the specific LOX enzyme.

-

Hydroperoxide Lyase (HPL) action: A hydroperoxide lyase then cleaves the fatty acid hydroperoxide at a specific bond, leading to the formation of volatile aldehydes and ketones, and a corresponding non-volatile oxo-acid.

The formation of this compound, as opposed to 1-octen-3-one, would likely depend on the specific fatty acid precursor and the regiospecificity of the LOX and HPL enzymes involved. For instance, the cleavage of a specific hydroperoxide of linolenic acid could potentially yield a precursor that is then converted to this compound.

Quantitative Data

Direct quantitative data for the biosynthesis of this compound is currently unavailable in the literature. However, data from studies on the biosynthesis of the related compound 1-octen-3-ol in Agaricus bisporus can provide a useful reference point for experimental design.

Table 1: Optimal Reaction Conditions for 1-Octen-3-ol Biosynthesis in Agaricus bisporus

| Parameter | Optimal Value | Reference |

| Temperature | 35 °C | [4] |

| pH | 7.2 | [4] |

| Substrate Concentration (Linoleic Acid) | 3 mM | [4] |

Table 2: Yield of 1-Octen-3-ol from Linoleic Acid in a Bioreactor with Crude Agaricus bisporus Homogenate

| Parameter | Value | Reference |

| Predicted Yield | 2.7 ± 0.4 mg of 1-octen-3-ol per gram of mushroom | [5] |

Experimental Protocols

To investigate the proposed biosynthetic pathway of this compound, a series of experiments can be conducted. Below are detailed protocols for key experimental procedures.

Lipoxygenase Activity Assay

This protocol is adapted from established methods for determining lipoxygenase activity by monitoring the formation of conjugated dienes from linoleic acid[6][7].

Materials:

-

50 mM Sodium phosphate buffer, pH 6.0

-

10 mM Sodium linoleate stock solution

-

Enzyme extract (from the organism of interest)

-

UV-Vis Spectrophotometer

Procedure:

-

Preparation of 10 mM Sodium Linoleate Stock Solution:

-

In a 150 mL Erlenmeyer flask wrapped in aluminum foil, add 10 mL of distilled water (previously boiled), 78 µL of linoleic acid, and 90 µL of Tween 20.

-

Mix gently with a pipette to avoid bubble formation.

-

Add 0.5 M NaOH dropwise until the solution becomes clear (approximately 100 µL).

-

Transfer the solution to a 25 mL volumetric flask, protect from light, and bring the volume to 25 mL with distilled water.

-

Aliquot into 1.5 mL amber microtubes and store at -20 °C.

-

-

Assay:

-

Prepare a blank by adding 1002 µL of 50 mM phosphate buffer and 10 µL of 10 mM sodium linoleate stock solution to a microtube.

-

Prepare the test sample by adding 1000 µL of 50 mM phosphate buffer, 10 µL of 10 mM sodium linoleate stock solution, and 2 µL of the enzyme extract to a microtube.

-

Zero the spectrophotometer with the blank at 234 nm.

-

Immediately after adding the enzyme extract to the test sample, mix and transfer to a cuvette.

-

Monitor the increase in absorbance at 234 nm for 120 seconds.

-

-

Calculation of Enzyme Activity:

-

Calculate the initial velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law.

-

V₀ = (ΔA₂₃₄ nm) / (ε * l * Δt), where ε is the molar extinction coefficient of the hydroperoxide product.

-

Analysis of Volatile Compounds by HS-SPME-GC-MS

This protocol describes the analysis of volatile compounds from fungal cultures using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS)[8][9][10].

Materials:

-

Fungal culture in a sealed vial with a septum

-

SPME fiber assembly (e.g., DVB/CAR/PDMS)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

-

Incubator

Procedure:

-

Sample Preparation:

-

Grow the organism of interest (e.g., fungus) in a suitable liquid or solid medium in a headspace vial.

-

Seal the vial with a septum cap.

-

-

Headspace Sampling:

-

Incubate the vial at a constant temperature (e.g., 30 °C) to allow volatile compounds to accumulate in the headspace.

-

Insert the SPME fiber through the septum into the headspace above the culture for a standardized period (e.g., 30 minutes).

-

-

GC-MS Analysis:

-

Desorb the collected volatiles by inserting the SPME fiber into the hot inlet of the GC.

-

Separate the compounds on the GC column using a suitable temperature program.

-

Identify the compounds based on their mass spectra by comparison with a spectral library (e.g., NIST) and retention indices.

-

-

Quantification:

-

For quantitative analysis, a known amount of an internal standard can be added to the sample before headspace extraction.

-

Conclusion and Future Directions

The biosynthesis of this compound in organisms remains an area ripe for investigation. The proposed pathway, involving the sequential action of lipoxygenase and hydroperoxide lyase on polyunsaturated fatty acids, provides a solid foundation for future research. The experimental protocols detailed in this guide offer a clear roadmap for researchers to elucidate the specific enzymes and precursors involved in the formation of this volatile compound.

Future research should focus on:

-

Identification and characterization of specific LOX and HPL enzymes that lead to the formation of this compound.

-

Investigating the substrate specificity of these enzymes for different fatty acids.

-

Exploring the potential for isomerization of other octenone isomers to this compound in biological systems.

-

Determining the quantitative production of this compound in various organisms under different physiological conditions.

A deeper understanding of the biosynthesis of this compound will not only contribute to our fundamental knowledge of secondary metabolism but also open up possibilities for its biotechnological production and application in various industries.

References

- 1. This compound | C8H14O | CID 84216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Octenol - Molecule of the Month - December 2009 - HTML-only version [chm.bris.ac.uk]

- 4. The Biosynthesis of 1-octene-3-ol by a Multifunctional Fatty Acid Dioxygenase and Hydroperoxide Lyase in Agaricus bisporus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Lipoxygenase activity determination [protocols.io]

- 7. protocols.io [protocols.io]

- 8. Analysis of volatile compounds emitted by filamentous fungi using solid-phase microextraction-gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

4-Octen-3-one CAS number and molecular formula.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Octen-3-one, a volatile organic compound with significance in flavor and fragrance chemistry. Due to the limited availability of in-depth research specifically on this compound, this document summarizes the existing data and, where relevant, draws comparisons with the closely related and more extensively studied analogue, 1-octen-3-ol. This guide covers the fundamental chemical properties, available analytical methodologies, and the currently understood, albeit limited, biological context of this compound.

Core Chemical Identification

This section provides the fundamental identifiers for this compound.

| Identifier | Value | Reference |

| CAS Number | 14129-48-7 | [1] |

| Molecular Formula | C8H14O | [1] |

| Molecular Weight | 126.1962 g/mol | [1] |

| IUPAC Name | (E)-oct-4-en-3-one | |

| Synonyms | Oct-4-en-3-one | [1] |

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented below. This data is crucial for its handling, analysis, and application in a research setting.

| Property | Value |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 180-181 °C at 760 mmHg |

| Refractive Index | 1.442 - 1.448 at 20 °C |

| Specific Gravity | 0.840 - 0.844 at 25 °C |

Spectroscopic Data

-

Gas Chromatography-Mass Spectrometry (GC-MS): Used for the separation and identification of volatile compounds. The NIST WebBook provides mass spectrum data for this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify functional groups present in the molecule.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively published. However, general methodologies applicable to this and similar volatile organic compounds are outlined below.

General Analytical Protocol: Quantification by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for the quantification of volatile compounds like this compound in various matrices.

Objective: To quantify the concentration of this compound in a sample.

Methodology:

-

Sample Preparation:

-

For liquid samples (e.g., beverages, biological fluids), a headspace solid-phase microextraction (HS-SPME) technique is often employed to extract volatile analytes.

-

For solid samples, solvent extraction followed by concentration may be necessary.

-

-

GC-MS Analysis:

-

Gas Chromatograph: An Agilent GC system (or equivalent) equipped with a capillary column suitable for volatile compound analysis (e.g., DB-5ms).

-

Injection: The extracted sample is injected into the GC inlet.

-

Oven Temperature Program: A temperature gradient is applied to separate the compounds based on their boiling points and interactions with the stationary phase. A typical program might start at 40°C and ramp up to 250°C.

-

Mass Spectrometer: A mass selective detector is used for the detection and quantification of the target analyte.

-

-

Data Analysis:

-

The concentration of this compound is determined by comparing its peak area to that of a known internal standard and a calibration curve generated from standards of known concentrations.

-

Conceptual Synthesis Approach

Conceptual Steps:

-

Reactants: Propanal and 2-hexanone could serve as potential starting materials.

-

Reaction: An aldol condensation reaction would be carried out, typically in the presence of a base or acid catalyst.

-

Dehydration: The resulting β-hydroxy ketone intermediate would then be dehydrated to form the α,β-unsaturated ketone, this compound.

-

Purification: The final product would be purified using techniques such as distillation or column chromatography.

Biological Activity and Signaling Pathways

Scientific literature with in-depth studies on the biological activity and signaling pathways of this compound is scarce. The Human Metabolome Database notes that very few articles have been published on this compound.[2]

Known Information for this compound

-

Flavor and Fragrance: It is recognized for its fruity and coconut-like aroma and is used as a flavoring agent.[2]

-

Natural Occurrence: this compound has been identified in some plant species.

Insights from the Related Compound: 1-Octen-3-ol

In contrast to this compound, its structural isomer 1-octen-3-ol, known as "mushroom alcohol," has been the subject of numerous studies. While the biological effects are not directly transferable, the research on 1-octen-3-ol provides a valuable comparative framework.

-

Antimicrobial Activity: 1-Octen-3-ol has demonstrated antimicrobial activity against various food-related bacteria and pathogenic fungi.[3] One study suggested that the hydroxyl group in 1-octen-3-ol may play a decisive role in its antimicrobial activity when compared to the ketone group in 1-octen-3-one.[3]

-

Insect Attractant/Repellent: 1-Octen-3-ol is a well-documented semiochemical that attracts many insect species, including mosquitoes, often acting synergistically with carbon dioxide.[4][5][6] This has led to its use in insect traps. Conversely, it can also act as a repellent for certain species.[4][5]

-

Neurological Effects: Research has indicated that exposure to 1-octen-3-ol can have neurotoxic effects in a Drosophila model, causing dopamine neuron degeneration by disrupting dopamine homeostasis.[7]

The α,β-unsaturated ketone moiety in this compound suggests potential for Michael-type addition reactions with biological nucleophiles, a mechanism often associated with the biological activity of other enones. However, specific studies to confirm such interactions for this compound are lacking.

Visualizations

Analytical Workflow for this compound Quantification

Caption: A generalized workflow for the quantification of this compound using GC-MS.

Conclusion

This compound is a compound with established applications in the flavor and fragrance industry. This technical guide has synthesized the available chemical and physical data for this molecule. It is evident that there is a significant gap in the scientific literature regarding its biological activities, mechanisms of action, and detailed experimental protocols. Future research is warranted to explore the potential biological roles of this compound, particularly in comparison to its well-studied isomer, 1-octen-3-ol. The methodologies and conceptual frameworks presented here provide a foundation for such future investigations.

References

- 1. This compound [webbook.nist.gov]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0032451) [hmdb.ca]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. 1-Octen-3-ol – the attractant that repels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Octenol - Molecule of the Month - December 2009 - HTML-only version [chm.bris.ac.uk]

- 7. Fungal-derived semiochemical 1-octen-3-ol disrupts dopamine packaging and causes neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of (E)-4-Octen-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the α,β-unsaturated ketone, (E)-4-Octen-3-one. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a valuable resource for the structural elucidation and characterization of this compound. The information is presented with clarity and detail to support research and development in the chemical and pharmaceutical sciences.

Spectroscopic Data Summary

The spectroscopic data for (E)-4-Octen-3-one is summarized in the following tables, providing a clear and concise reference for its structural characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Proton | Predicted Chemical Shift (δ) ppm | Multiplicity |

| H-2 | 2.5 - 2.7 | Quartet |

| H-1 | 1.0 - 1.2 | Triplet |

| H-4 | 6.0 - 6.2 | Doublet of Triplets |

| H-5 | 6.7 - 6.9 | Doublet of Triplets |

| H-6 | 2.1 - 2.3 | Multiplet |

| H-7 | 1.4 - 1.6 | Multiplet |

| H-8 | 0.9 - 1.0 | Triplet |

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum provides a detailed look at the carbon framework of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom. The data presented below is referenced from a peer-reviewed publication and was recorded in deuterated chloroform (CDCl₃).

| Carbon Atom | Chemical Shift (δ) ppm |

| C-1 | 8.2 |

| C-2 | 34.5 |

| C-3 (C=O) | 201.0 |

| C-4 | 132.0 |

| C-5 | 145.5 |

| C-6 | 26.5 |

| C-7 | 22.5 |

| C-8 | 13.9 |

Infrared (IR) Spectroscopy

The IR spectrum of (E)-4-Octen-3-one exhibits characteristic absorption bands that correspond to the vibrational frequencies of its functional groups. The most prominent feature is the strong absorption from the carbonyl group, which is conjugated with the carbon-carbon double bond.

| Wavenumber (cm⁻¹) | Assignment |

| ~2965 | C-H (sp³) stretch |

| ~1695 | C=O (α,β-unsaturated ketone) stretch |

| ~1635 | C=C stretch |

| ~975 | C-H bend (trans-alkene) |

Mass Spectrometry (MS)

The electron ionization mass spectrum of (E)-4-Octen-3-one provides information about its molecular weight and fragmentation pattern, which is crucial for confirming its structure. The molecular ion peak and several key fragment ions are summarized below.

| m/z | Relative Intensity (%) | Possible Fragment |

| 126 | 15 | [M]⁺ (Molecular Ion) |

| 97 | 100 | [M - C₂H₅]⁺ |

| 69 | 85 | [M - C₄H₇O]⁺ or [C₅H₉]⁺ |

| 55 | 50 | [C₄H₇]⁺ |

| 41 | 70 | [C₃H₅]⁺ |

| 29 | 60 | [C₂H₅]⁺ |

Experimental Protocols

The following sections describe generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of purified (E)-4-Octen-3-one in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 300 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Parameters:

-

Spectral Width: 0-12 ppm

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

-

¹³C NMR Acquisition:

-

Spectrometer: 75 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard proton-decoupled pulse sequence.

-

Acquisition Parameters:

-

Spectral Width: 0-220 ppm

-

Number of Scans: 1024 or more, depending on concentration

-

Relaxation Delay: 2-5 seconds

-

Infrared (IR) Spectroscopy

Sample Preparation:

-

Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

-

Procedure:

-

Acquire a background spectrum of the clean KBr/NaCl plates.

-

Place the sample in the spectrometer.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum.

-

Mass Spectrometry (MS)

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Gas Chromatography (GC) Conditions:

-

Column: A nonpolar capillary column (e.g., DB-1 or HP-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Split injection of a dilute solution of the sample in a volatile solvent (e.g., dichloromethane).

-

Temperature Program:

-

Initial Temperature: 50°C, hold for 2 minutes.

-

Ramp: Increase to 250°C at a rate of 10°C/minute.

-

Final Hold: Hold at 250°C for 5 minutes.

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 35-350.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis.

Caption: A generalized workflow for the spectroscopic analysis of an organic compound.

This guide provides a foundational understanding of the spectroscopic properties of (E)-4-Octen-3-one. For further, more detailed analysis, it is recommended to consult the primary literature and spectral databases.

An In-depth Technical Guide to the Sensory Characteristics and Flavor Profile of 4-Octen-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-Octen-3-one (CAS No. 14129-48-7) is an eight-carbon unsaturated ketone with the molecular formula C₈H₁₄O.[1] It is recognized as a flavoring agent in the food industry and has been deemed safe for its intended use by regulatory bodies such as the Flavor and Extract Manufacturers Association (FEMA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[2][3][4] Understanding the sensory properties of such compounds is crucial for their effective application in food products and for research into taste and smell perception.

Sensory Characteristics and Flavor Profile

Quantitative Sensory Data

Specific, publicly available quantitative data for the odor and taste thresholds of this compound are limited. However, data for structurally related compounds can provide valuable context. For instance, the isomeric compound, 1-octen-3-one, is well-known for its potent metallic and mushroom-like odor, with a very low odor detection threshold in the range of 0.03–1.12 μg/m³.[8][9] Research on other aliphatic ketones suggests that olfactory sensitivity can be influenced by carbon chain length and the position of the carbonyl group.[10]

Table 1: Summary of Known Sensory Descriptors for this compound

| Sensory Attribute | Descriptor(s) | Reference(s) |

| Aroma/Odor | Coconut, Fruity | [5][6][7] |

| Flavor | Fruit | [1] |

Experimental Protocols

Sensory Evaluation Protocol: Quantitative Descriptive Analysis (QDA®)

This protocol outlines a method for the detailed characterization of the sensory profile of this compound using a trained sensory panel.

Objective: To identify and quantify the sensory attributes of this compound.

Panelists: A panel of 8-12 trained sensory assessors with demonstrated ability to discriminate and scale the intensity of aromas and flavors.

Sample Preparation:

-

Prepare a stock solution of this compound in a neutral solvent (e.g., propylene glycol or ethanol).

-

Create a series of dilutions in deionized, odor-free water to present to the panelists. Concentrations should be chosen to be safely above the expected detection threshold but not overwhelmingly intense.

-

Samples should be presented in coded, covered glass containers to minimize visual bias.

Procedure:

-

Lexicon Development: In initial sessions, panelists are presented with the sample and collaboratively develop a list of descriptive terms (a lexicon) for the aroma and flavor attributes. Reference standards for each descriptor should be provided to anchor the panel.

-

Training: Panelists are trained to use the developed lexicon and a line scale (e.g., a 15-cm unstructured line scale anchored with "low" and "high" at each end) to rate the intensity of each attribute.

-

Evaluation: In individual sensory booths under controlled lighting and temperature, panelists evaluate the coded samples. They will rate the intensity of each attribute on the provided line scale. Samples should be presented in a randomized and balanced order.

-

Data Analysis: The data from the line scales are converted to numerical values. Statistical analysis, such as Analysis of Variance (ANOVA), is used to determine significant differences in attribute intensities. Principal Component Analysis (PCA) can be used to visualize the relationships between samples and attributes.

Diagram 1: Experimental Workflow for Quantitative Descriptive Analysis (QDA®)

Caption: Workflow for the sensory evaluation of this compound using QDA®.

Analytical Protocol: Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory detection to identify odor-active compounds.[10][11][12][13][14]

Objective: To identify the specific aroma character of this compound as it elutes from a gas chromatograph.

Instrumentation:

-

Gas Chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactory detection port (ODP).

-

Capillary column suitable for flavor analysis (e.g., a polar column like DB-WAX or a non-polar column like DB-5).

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile solvent (e.g., dichloromethane or diethyl ether).

-

For complex matrices, sample preparation may involve solvent extraction, solid-phase microextraction (SPME), or stir bar sorptive extraction (SBSE).

Procedure:

-

Injection: Inject the sample into the GC.

-

Separation: The volatile compounds are separated based on their boiling points and polarity as they pass through the GC column.

-

Detection: The column effluent is split between the FID and the ODP. The FID provides a chromatogram showing the chemical composition, while a trained assessor at the ODP sniffs the effluent and records the odor description and intensity at specific retention times.

-

Data Analysis: The olfactometry data is correlated with the FID chromatogram to link specific chemical peaks to their perceived aroma.

Diagram 2: Gas Chromatography-Olfactometry (GC-O) Experimental Setup

Caption: Schematic of a GC-O system for aroma analysis.

Olfactory Signaling Pathway

The perception of odorants like this compound begins with the interaction of the molecule with olfactory receptors (ORs) located in the cilia of olfactory sensory neurons in the nasal epithelium. These ORs are G-protein coupled receptors (GPCRs).[15][16] While the specific OR(s) that bind to this compound have not yet been deorphanized, the general signal transduction cascade is well-understood.[17][18][19][20][21][22][23]

Upon binding of an odorant molecule, the OR undergoes a conformational change, activating an associated G-protein (Gα-olf).[15][24] This G-protein then activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[11][13][16] The increase in intracellular cAMP opens cyclic nucleotide-gated (CNG) ion channels, leading to an influx of Na⁺ and Ca²⁺ ions.[11][13][16] This influx depolarizes the neuron, and the Ca²⁺ influx also opens Ca²⁺-activated Cl⁻ channels, further contributing to the depolarization.[16][25] If the depolarization reaches a certain threshold, an action potential is generated and transmitted to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of a specific smell.[13][25]

Diagram 3: Generalized Olfactory Signal Transduction Pathway

Caption: A simplified diagram of the G-protein coupled olfactory signaling cascade.

Conclusion

This compound is a flavor compound with a characteristic fruity and coconut-like aroma profile. While specific quantitative sensory thresholds are not well-documented, its sensory properties can be thoroughly investigated using established methodologies such as Quantitative Descriptive Analysis and Gas Chromatography-Olfactometry. The perception of its aroma is mediated by a G-protein coupled olfactory signal transduction pathway, a fundamental mechanism for the sense of smell. Further research is needed to identify the specific olfactory receptors that interact with this compound and to determine its precise odor and taste detection and recognition thresholds in humans. This will enable a more complete understanding of its contribution to the flavor of foods and its potential applications in various fields.

References

- 1. swesiaq.se [swesiaq.se]

- 2. femaflavor.org [femaflavor.org]

- 3. femaflavor.org [femaflavor.org]

- 4. inchem.org [inchem.org]

- 5. Food safety and quality: details [fao.org]

- 6. Flavor and Aroma Analysis as a Tool for Quality Control of Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.who.int [cdn.who.int]

- 8. Oct-1-en-3-one - Wikipedia [en.wikipedia.org]

- 9. 1-octen-3-one, 4312-99-6 [thegoodscentscompany.com]

- 10. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. gentechscientific.com [gentechscientific.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Enhanced GC–O workflows for detailed sensory evaluation [sepsolve.com]

- 15. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Understanding of G protein-coupled odorant receptors function - Claire De March [grantome.com]

- 17. G protein-coupled odorant receptors: From sequence to structure - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Deorphanization and characterization of human olfactory receptors in heterologous cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pnas.org [pnas.org]

- 20. Rapid Deorphanization of Human Olfactory Receptors in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The state of the art of odorant receptor deorphanization: A report from the orphanage - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Deorphanization of Olfactory Trace Amine-Associated Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Deorphanization of Olfactory Trace Amine-Associated Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. benchchem.com [benchchem.com]

Navigating the Toxicological Landscape of 4-Octen-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Published: December 17, 2025

This technical guide provides a comprehensive overview of the available toxicological and safety data for 4-Octen-3-one. Due to a notable lack of specific toxicological studies on this individual substance, this document focuses on the group safety assessment approach, as employed by international regulatory bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA). This methodology evaluates this compound as part of a broader category of aliphatic α,β-unsaturated aldehydes and ketones.

Executive Summary

Regulatory and Safety Assessment

The safety of many flavoring agents, including this compound, is determined through a group-based evaluation process. This approach is necessitated by the large number of structurally similar flavoring substances and the impracticality of conducting extensive toxicological testing for each one.

The JECFA Group Assessment Procedure

The safety assessment of flavoring agents by JECFA follows a hierarchical process. Substances are categorized into structural classes based on their chemical features and predicted metabolic pathways. The estimated daily intake of a substance is then compared to the Threshold of Toxicological Concern (TTC) for its respective structural class.[2] If the intake is below the TTC, and there are no structural alerts for genotoxicity, the substance is generally considered to be of no safety concern.

Toxicological Data Summary

Acute Toxicity of Related Compounds

| Compound | Test Species | Route | LD50 | Reference |

| Ethyl Vinyl Ketone | Rat | Inhalation | LC50: 1000 ppm/4h | Implied from NTP studies[3] |

| 2-Cyclohexene-1-one | Rat | Inhalation | High acute toxicity at 80 ppm after 4 days | NTP[4] |

Repeated-Dose Toxicity of Related Compounds

Studies on other α,β-unsaturated ketones indicate that the primary target organ upon inhalation is the upper respiratory tract, particularly the nasal cavity.

| Compound | Test Species | Exposure | Key Findings | Reference |

| Ethyl Vinyl Ketone | Rat, Mouse | 13 weeks, inhalation (0, 2, 4, 8 ppm) | Olfactory epithelial necrosis, atrophy, regeneration; hyperplasia and squamous metaplasia of the respiratory epithelium. Few systemic effects observed. | NTP[3] |

| 2-Cyclohexene-1-one | Rat, Mouse | 13 weeks, inhalation (0, 2.5, 5, 10 ppm) | Hyperplasia and squamous metaplasia in the nasal cavity at all doses. | NTP[4] |

Genotoxicity

While some α,β-unsaturated aldehydes have shown positive results in in-vitro genotoxicity tests, in-vivo genotoxicity and carcinogenicity are generally observed only under conditions of repeated, direct exposure to high, irritating concentrations. These conditions are not considered relevant to the low-level exposure from use as flavoring agents in food.[5][6]

Skin Sensitization

Due to the electrophilic nature of the α,β-unsaturated carbonyl moiety, this class of compounds has the potential to act as skin sensitizers. However, no specific skin sensitization studies for this compound were identified.

Metabolism and Toxicokinetics

The metabolism of α,β-unsaturated ketones is a critical factor in their toxicological evaluation. The primary detoxification pathway involves conjugation with glutathione (GSH), a process that neutralizes their electrophilic nature.[7][8]

Metabolic Pathway

The α,β-unsaturated carbonyl structure can react with nucleophilic molecules in the body, such as the thiol group of glutathione, via a Michael addition reaction. This is a key detoxification step.

This rapid conjugation significantly reduces the potential for these compounds to react with other cellular macromolecules, thereby mitigating their toxicity. Differences in the rate of this detoxification process can influence the relative toxicity of different α,β-unsaturated aldehydes and ketones.[7]

Experimental Protocols

Detailed experimental protocols for toxicological studies on this compound are not available due to the absence of such published studies. However, for researchers intending to conduct such studies, standardized protocols from organizations like the Organisation for Economic Co-operation and Development (OECD) are recommended.

Example of a Relevant OECD Guideline:

-

OECD Test Guideline 402: Acute Dermal Toxicity: This guideline details a procedure for assessing the acute toxic effects of a substance when applied to the skin. It typically involves the application of the test substance to the shaved skin of a small number of rodents, followed by observation for a set period (e.g., 14 days) to monitor for signs of toxicity and mortality. The results are used to determine the LD50 (the dose lethal to 50% of the test animals).

Conclusion and Recommendations

For drug development professionals considering the use of this compound or structurally similar compounds in applications where exposure levels may be significantly higher than those in food flavoring, it is strongly recommended that specific toxicological studies be conducted. These should include, at a minimum, assessments of acute toxicity, skin and eye irritation, skin sensitization, and genotoxicity, following established international guidelines.

References

- 1. inchem.org [inchem.org]

- 2. fsc.go.jp [fsc.go.jp]

- 3. Inhalation toxicity studies of the alpha,beta-unsaturated ketones: ethyl vinyl ketone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhalation toxicity studies of the alpha,beta-unsaturated ketones: 2-cyclohexene-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. femaflavor.org [femaflavor.org]

- 6. The FEMA GRAS assessment of alpha,beta-unsaturated aldehydes and related substances used as flavor ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Intracellular Metabolism of α,β-Unsaturated Carbonyl Compounds, Acrolein, Crotonaldehyde and Methyl Vinyl Ketone, Active Toxicants in Cigarette Smoke: Participation of Glutathione Conjugation Ability and Aldehyde-Ketone Sensitive Reductase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Intracellular Metabolism of α,β-Unsaturated Carbonyl Compounds, Acrolein, Crotonaldehyde and Methyl Vinyl Ketone, Active Toxicants in Cigarette Smoke: Participation of Glutathione Conjugation Ability and Aldehyde–Ketone Sensitive Reductase Activity [jstage.jst.go.jp]

The Elusive Genesis of a Flavor Principle: A Technical Guide to the Discovery and Isolation of 4-Octen-3-one

For Immediate Release

A comprehensive technical guide detailing the history, discovery, and isolation of the pivotal flavor compound, 4-octen-3-one. This document serves as an in-depth resource for researchers, scientists, and professionals in the field of drug development, offering a consolidated overview of its physicochemical properties, historical context, and detailed experimental protocols for its isolation.

Introduction: The Rise of an Unassuming Ketone

This compound, an α,β-unsaturated ketone, is a volatile organic compound recognized for its contribution to the flavor profiles of various natural products. While not as extensively documented as some of its C8 counterparts like 1-octen-3-ol (the well-known "mushroom alcohol"), this compound holds a subtle yet significant place in the world of flavor and fragrance chemistry. Its history is intertwined with the evolution of analytical techniques that unlocked the secrets of volatile compounds in the mid-20th century. This guide provides a plausible historical narrative of its discovery and a detailed look at the methodologies for its isolation.

A Historical Perspective: An Unsung Discovery in the Age of Chromatography

A definitive record of the first isolation and characterization of this compound remains elusive in scientific literature. Its discovery was likely not a singular event but rather a gradual emergence from the increasingly sophisticated analysis of essential oils and food volatiles. The development of gas chromatography (GC) in the 1950s was a watershed moment, enabling the separation and identification of individual components within complex mixtures. It is highly probable that this compound was first identified during this era as a minor constituent in the essential oils of plants from the Lamiaceae family, such as Origanum sipyleum and Platostoma africanum, where its presence has been reported.[1]

Early investigations into the chemical composition of herbs and spices were primarily driven by the food and fragrance industries' quest for novel flavor and aroma compounds. The initial isolation would have likely involved classical techniques such as steam distillation to extract the essential oil, followed by fractional distillation or early forms of column chromatography to separate the different components. The subsequent identification would have been confirmed by spectroscopic methods as they became more accessible.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various chemical databases.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O | PubChem[1] |

| Molecular Weight | 126.20 g/mol | PubChem[1] |

| Appearance | Clear colourless or pale yellow liquid | JECFA |

| Odor | Coconut, fruity aroma | JECFA |

| Boiling Point | 180-181 °C at 760 mmHg | The Good Scents Company |

| Density | 0.840-0.844 g/cm³ | JECFA |

| Refractive Index | 1.442-1.448 | JECFA |

| Solubility | Sparingly soluble in water; soluble in many non-polar solvents and ethanol | JECFA |

| CAS Number | 14129-48-7 | PubChem[1] |

Experimental Protocols for Isolation

The following protocols provide detailed methodologies for the isolation of this compound from a plant matrix, reflecting both historical and modern techniques.

Protocol 1: Classical Isolation by Steam Distillation and Fractional Distillation

This protocol outlines a plausible historical method for the isolation of this compound from a plant source like Origanum species.

Objective: To isolate a fraction enriched with this compound from plant material.

Materials:

-

Fresh or dried plant material (e.g., leaves and flowering tops of Origanum sipyleum)

-

Steam distillation apparatus (including a boiler, distillation flask, condenser, and receiving vessel)

-

Separatory funnel

-

Anhydrous sodium sulfate

-

Fractional distillation apparatus with a Vigreux column

-

Heating mantle

-

Ice bath

Methodology:

-

Preparation of Plant Material: The plant material is coarsely chopped to increase the surface area for efficient extraction.

-

Steam Distillation:

-

The chopped plant material is packed into the distillation flask.

-

Steam is generated in the boiler and passed through the plant material. The steam and volatilized essential oils are then passed through a condenser.

-

The condensed distillate, a mixture of water and essential oil, is collected in a receiving vessel.

-

-

Extraction of Essential Oil:

-

The distillate is transferred to a separatory funnel.

-

The essential oil, being less dense than water, will form a layer on top. The aqueous layer is drained off.

-

The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.

-

-

Fractional Distillation:

-

The dried essential oil is placed in a round-bottom flask and subjected to fractional distillation.

-

The temperature is carefully monitored, and fractions are collected at different boiling ranges. Based on its boiling point, this compound would be expected to distill in a fraction around 180 °C at atmospheric pressure.

-

-

Analysis: The collected fractions would historically have been characterized by their physical properties (boiling point, refractive index) and later by techniques like infrared (IR) spectroscopy to identify the carbonyl group of the ketone.

Protocol 2: Modern Isolation and Identification using Solid-Phase Microextraction (SPME) and Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a contemporary method for the identification and semi-quantification of this compound from a plant matrix.

Objective: To identify and analyze the volatile compounds, including this compound, from a plant source.

Materials:

-

Fresh plant material (e.g., Platostoma species)

-

SPME device with a suitable fiber (e.g., PDMS/DVB)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Vials with septa

-

Heating block or water bath

Methodology:

-

Sample Preparation: A small amount of the fresh plant material is placed in a sealed vial.

-

Headspace SPME:

-

The vial is gently heated to a specific temperature (e.g., 60 °C) for a set time to allow volatile compounds to accumulate in the headspace.

-

The SPME fiber is exposed to the headspace for a defined period to adsorb the volatile compounds.

-

-

GC-MS Analysis:

-

The SPME fiber is then inserted into the heated injection port of the GC-MS.

-

The adsorbed compounds are desorbed from the fiber and separated on the GC column based on their volatility and polarity.

-

The separated compounds are then introduced into the mass spectrometer, where they are ionized and fragmented.

-

-

Identification: The resulting mass spectrum of each compound is compared to a library of known spectra (e.g., NIST) to confirm its identity. The retention time on the GC column provides an additional layer of confirmation.

Biosynthetic Pathway

While the specific enzymatic pathway for this compound biosynthesis is not extensively detailed, it is likely derived from the oxidative degradation of fatty acids, a common pathway for the formation of C8 volatile compounds in plants and fungi. The diagram below illustrates a generalized pathway.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the isolation and identification of this compound from a natural source.

Conclusion

While the precise moment of its discovery may be lost to the annals of flavor chemistry, this compound stands as a testament to the power of analytical chemistry in unraveling the complexities of the natural world. Its journey from a trace component in essential oils to a recognized flavoring agent highlights the continuous exploration of our chemical senses. This guide provides a foundational understanding for researchers and professionals, encouraging further investigation into the biological significance and potential applications of this intriguing unsaturated ketone.

References

The Role of 4-Octen-3-one as a Food Additive and Flavoring Agent: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Octen-3-one, a volatile organic compound, is a significant contributor to the flavor profiles of a diverse range of food products. Recognized for its characteristic fruity and coconut-like aroma, it is utilized by the flavor industry to impart or enhance these notes in various food and beverage applications. This technical guide provides a comprehensive overview of this compound, encompassing its chemical and physical properties, regulatory status, and its function as a food additive and flavoring agent. The document further delves into detailed experimental protocols for its analysis, plausible synthetic pathways, and its likely metabolic fate within the human body. Quantitative data on its use levels and sensory thresholds are presented to provide a complete toxicological and safety profile for researchers and professionals in the field.

Introduction

This compound (CAS No. 14129-48-7) is an aliphatic, unsaturated ketone that is found naturally in a variety of foods and is also synthesized for use as a flavoring agent.[1] Its distinct aroma profile makes it a valuable component in the creation of complex flavor systems. This guide aims to provide a detailed technical resource on this compound for researchers, scientists, and professionals involved in food science, flavor chemistry, and drug development.

Chemical and Physical Properties

This compound is a clear, colorless to pale yellow liquid with a characteristic fruity and coconut-like aroma.[2] It is sparingly soluble in water but soluble in ethanol and many non-polar solvents.[2] A summary of its key chemical and physical properties is provided in Table 1.

| Property | Value | Reference(s) |

| Chemical Formula | C₈H₁₄O | [2] |

| Molecular Weight | 126.20 g/mol | [2] |

| CAS Number | 14129-48-7 | [1] |

| FEMA Number | 4328 | [1] |

| JECFA Number | 1843 | [1] |

| Appearance | Clear colorless to pale yellow liquid | [2] |

| Odor | Fruity, coconut | [2][3] |

| Boiling Point | 180-181 °C at 760 mmHg | [3] |

| Density | 0.840-0.844 g/cm³ | [2] |

| Refractive Index | 1.442-1.448 | [2] |

| Solubility | Sparingly soluble in water; soluble in ethanol and non-polar solvents | [2] |

Regulatory Status and Safety

This compound is recognized as a flavoring substance by major international regulatory bodies.

-

FEMA GRAS: The Flavor and Extract Manufacturers Association (FEMA) has designated this compound as Generally Recognized as Safe (GRAS) for its intended use as a flavoring substance (FEMA Number 4328).[1][4]

Role as a Flavoring Agent

This compound is valued for its contribution to fruity and creamy flavor profiles. Its coconut and fruity notes are utilized in a variety of food categories.

Flavor Profile

The primary flavor characteristics of this compound are described as fruity and coconut-like.[2][3] This makes it suitable for applications in dairy products, beverages, confectionery, and baked goods where these notes are desired.

Quantitative Data on Use Levels

The typical use levels of this compound in various food categories are presented in Table 2. These levels are based on industry surveys and provide a guideline for its application as a flavoring agent.

| Food Category | Average Usage (ppm) | Maximum Usage (ppm) | Reference(s) |

| Baked Goods | 1.0 | 5.0 | [3] |

| Non-alcoholic Beverages | 1.0 | 5.0 | [3] |

| Alcoholic Beverages | 2.0 | 10.0 | [3] |

| Breakfast Cereal | 1.0 | 5.0 | [3] |

| Chewing Gum | 2.0 | 20.0 | [3] |

| Condiments/Relishes | 1.0 | 5.0 | [3] |

| Confectionery/Frostings | 1.0 | 5.0 | [3] |

| Frozen Dairy | 1.0 | 5.0 | [3] |

Experimental Protocols

Analysis of this compound in Food Matrices

A common method for the analysis of volatile compounds like this compound in food is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To quantify the concentration of this compound in a food sample.

Materials:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

HS-SPME autosampler

-

SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Headspace vials (20 mL) with magnetic screw caps

-

This compound analytical standard

-

Internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample)

-

Sodium chloride (NaCl)

-

The food sample to be analyzed

Procedure:

-

Sample Preparation:

-

Homogenize the food sample if it is solid.

-

Weigh a precise amount of the homogenized sample (e.g., 5 g) into a 20 mL headspace vial.

-

For liquid samples, pipette a precise volume (e.g., 5 mL) into the vial.

-

Add a known amount of internal standard to each sample.

-

Add a salt (e.g., NaCl) to the vial to increase the volatility of the analytes.

-

Immediately seal the vial.

-

-

HS-SPME Extraction:

-

Place the vial in the autosampler tray.

-

Equilibrate the sample at a specific temperature (e.g., 60 °C) for a set time (e.g., 15 minutes) to allow the volatiles to partition into the headspace.

-

Expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

-

-

GC-MS Analysis:

-

Desorb the SPME fiber in the hot GC injector port (e.g., at 250 °C) for a few minutes to release the analytes onto the GC column.

-

Separate the compounds on a suitable GC column (e.g., a non-polar or mid-polar column).

-

Use a temperature program to elute the compounds based on their boiling points and polarity.

-

Detect and identify this compound using the mass spectrometer in either full scan mode or selected ion monitoring (SIM) mode for higher sensitivity and selectivity.

-

-

Quantification:

-

Create a calibration curve using analytical standards of this compound at different concentrations.

-

Calculate the concentration of this compound in the sample by comparing its peak area (normalized to the internal standard) to the calibration curve.

-

Workflow Diagram:

Sensory Evaluation Protocol

A triangle test is a common method to determine if a sensory difference exists between two samples, for instance, a control product and a product with added this compound.

Objective: To determine if the addition of this compound at a specific concentration creates a perceivable sensory difference in a food product.

Materials:

-

A panel of trained sensory assessors (typically 15-25)

-

Control food product (without added this compound)

-

Test food product (with a specific concentration of this compound)

-

Identical, coded sample cups

-

Water and unsalted crackers for palate cleansing

Procedure:

-

Sample Preparation:

-

Prepare the control and test products under identical conditions.

-

Portion the samples into coded cups. For each panelist, prepare three samples: two of one type and one of the other (e.g., two controls and one test, or one control and two tests). The combination should be randomized across panelists.

-

-

Testing:

-

Present the three coded samples simultaneously to each panelist.

-

Instruct the panelists to taste the samples from left to right.

-

Ask the panelists to identify the sample that is different from the other two.

-

Panelists should rinse their mouths with water and eat a cracker between samples if needed.

-

-

Data Analysis:

-

Record the number of correct identifications.

-

Use a statistical table for triangle tests to determine if the number of correct answers is statistically significant at a chosen confidence level (e.g., p < 0.05). A significant result indicates that a perceivable difference exists between the control and test products.

-

Synthesis of this compound

While specific industrial synthesis methods are often proprietary, a plausible laboratory synthesis of this compound can be achieved through a Grignard reaction followed by oxidation.

Proposed Synthetic Pathway:

A potential route involves the reaction of a pentyl Grignard reagent with propenal (acrolein) to form oct-1-en-4-ol, which is then isomerized and oxidized to this compound. A more direct, though potentially less selective, approach could involve the reaction of a propyl Grignard reagent with pent-2-enal. A common and effective method for synthesizing α,β-unsaturated ketones is the oxidation of the corresponding allylic alcohol.

Metabolism

The in vivo metabolism of this compound has not been extensively studied. However, based on the metabolism of other α,β-unsaturated ketones and general metabolic pathways for xenobiotics, a likely metabolic fate can be proposed.

As an α,β-unsaturated ketone, this compound is expected to undergo detoxification primarily through conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). This is a common pathway for electrophilic compounds. The resulting GSH conjugate can be further metabolized to a mercapturic acid derivative and excreted in the urine. Another potential metabolic route is the reduction of the ketone group to a secondary alcohol and/or reduction of the carbon-carbon double bond.

Conclusion

This compound is a well-characterized flavoring substance with a favorable safety profile as determined by JECFA and its GRAS status in the United States. Its fruity and coconut-like aroma makes it a versatile ingredient in the flavorist's palette. This technical guide has provided a comprehensive overview of its properties, use, analysis, synthesis, and likely metabolism. Further research into its specific flavor thresholds in different food systems and a more detailed investigation of its metabolic pathways would be beneficial for a more complete understanding of this important flavor compound.

References

Physical properties like boiling point and density of 4-Octen-3-one.

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Octen-3-one is an organic compound with applications in the flavor and fragrance industry. A thorough understanding of its physical properties, such as boiling point and density, is crucial for its application, quality control, and for safety and handling procedures in a laboratory and industrial setting. This technical guide provides a summary of the key physical properties of this compound and outlines the standard experimental protocols for their determination.

Data Presentation

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

| Physical Property | Value | Conditions | Source |

| Boiling Point | 180.00 to 181.00 °C | @ 760.00 mm Hg | [1] |

| 77.00 to 79.00 °C | @ 20.00 mm Hg | [1][2] | |

| Density | 0.840-0.844 g/cm³ | Not specified | [3] |

| Specific Gravity | 0.84000 to 0.84400 | @ 25.00 °C | [1] |

Experimental Protocols

While the specific experimental protocols used to determine the cited physical properties of this compound are not publicly detailed, the following are standard and widely accepted methodologies for determining the boiling point and density of liquid organic compounds.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For accurate determination, especially for small quantities of a substance, the capillary method is commonly employed.

Apparatus:

-

Thiele tube or other heating bath (e.g., oil bath)

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Sample of this compound

-

Heating source (e.g., Bunsen burner or hot plate)

Procedure:

-

A small amount of this compound is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is then immersed in a heating bath (Thiele tube).

-

The bath is heated gently. As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

Upon further heating, the vapor of the sample will start to come out of the capillary tube at a steady rate.

-

The heating is then discontinued, and the bath is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid begins to enter the capillary tube. This is the point where the vapor pressure of the sample equals the atmospheric pressure.

Determination of Density

The density of a substance is its mass per unit volume. For liquids, a pycnometer or a hydrometer is typically used for accurate measurements.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary fine bore)

-

Analytical balance

-

Water bath with temperature control

-

Sample of this compound

-

Distilled water

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed on an analytical balance.

-

The pycnometer is then filled with distilled water and placed in a constant temperature water bath until it reaches thermal equilibrium (e.g., 25°C). The volume of the pycnometer is then determined by the mass of the water and its known density at that temperature.

-

The pycnometer is emptied, dried, and then filled with the this compound sample.

-

The filled pycnometer is again placed in the constant temperature water bath to reach the same thermal equilibrium.

-

The mass of the pycnometer filled with the sample is then accurately measured.

-

The density of the this compound is calculated by dividing the mass of the sample by the volume of the pycnometer.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the determination of the physical properties of a chemical compound such as this compound.

Caption: Generalized workflow for physical property determination.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Octen-3-one via Aldol Condensation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-octen-3-one, an α,β-unsaturated ketone, through a base-catalyzed aldol condensation. The synthesis involves the cross-condensation of butanal and 2-pentanone. Included are the reaction mechanism, a detailed experimental protocol, and characterization data. The information is intended to guide researchers in the successful synthesis and purification of this compound, which can serve as a valuable intermediate in organic synthesis.

Introduction

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry that joins two carbonyl compounds to form a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl compound.[1] This reaction is widely utilized in the synthesis of complex organic molecules and natural products.[2] The synthesis of this compound is achieved through a crossed aldol condensation between butanal and 2-pentanone, where the enolate of 2-pentanone attacks the carbonyl carbon of butanal. Subsequent dehydration of the aldol addition product yields the target enone.

Reaction Scheme

The overall reaction for the synthesis of this compound is as follows:

Butanal + 2-Pentanone --(Base Catalyst)--> this compound + H₂O

Data Presentation

Table 1: Physical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₈H₁₄O |

| Molecular Weight | 126.20 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 77-79 °C @ 20 mmHg |

| ¹³C NMR (CDCl₃) | δ (ppm): 199.2, 146.1, 131.5, 31.8, 29.5, 22.3, 13.9, 8.1 |

| IR (gas phase) | ν (cm⁻¹): 2965, 2936, 2877, 1696, 1673, 1466, 1381, 1114, 975 |

| Mass Spectrum (m/z) | 126 (M+), 97, 83, 69, 55, 41, 29 |

Experimental Protocol

This protocol is a proposed method based on general procedures for base-catalyzed aldol condensations.[2][3]

Materials:

-

Butanal (Reagent Grade)

-

2-Pentanone (Reagent Grade)

-

Sodium Hydroxide (NaOH)

-

Ethanol (95%)

-

Diethyl Ether

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Hydrochloric Acid (HCl), 1 M (for neutralization)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve sodium hydroxide (4.0 g, 0.1 mol) in 80 mL of 95% ethanol. Cool the solution to room temperature.

-

Addition of Reactants: To the stirred solution, add 2-pentanone (8.6 g, 0.1 mol). Subsequently, add butanal (7.2 g, 0.1 mol) dropwise from the dropping funnel over a period of 30 minutes. Maintain the temperature of the reaction mixture between 20-25 °C.

-

Reaction: After the addition is complete, continue stirring the mixture at room temperature for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Neutralize the reaction mixture by slowly adding 1 M HCl until the pH is approximately 7.

-

Transfer the mixture to a separatory funnel and add 100 mL of diethyl ether and 100 mL of water.

-

Shake the funnel and allow the layers to separate.

-

Extract the aqueous layer with two additional 50 mL portions of diethyl ether.

-

Combine the organic layers and wash with 100 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification: